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molecular formula C15H12N2O2 B8500495 4-cyano-N-(4-methoxyphenyl)benzamide

4-cyano-N-(4-methoxyphenyl)benzamide

Cat. No. B8500495
M. Wt: 252.27 g/mol
InChI Key: QAIFQVQLECLFTR-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

Using p-anisidine (1.35 g, 11.0 mmol) and 4-cyanobenzoic acid (1.47 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 2.31 g (91.7%) of the title compound in the form of colorless needle crystals.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Yield
91.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[C:10]([C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)#[N:11]>>[C:10]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[O:17])=[CH:14][CH:13]=1)#[N:11]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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